{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile
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Overview
Description
{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile is a complex organic compound characterized by its unique structure, which includes a hepta-2,4,6-trien-1-ylidene core substituted with a diethylamino group and two nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a series of conjugated additions and eliminations to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted nitriles and amides.
Scientific Research Applications
{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile involves its interaction with specific molecular targets. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile groups can act as electron-withdrawing groups, modulating the compound’s reactivity. These interactions influence the compound’s ability to bind to biological targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- {5-[4-(Dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile
- {7-[4-(Dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}malononitrile
Properties
CAS No. |
213620-09-8 |
---|---|
Molecular Formula |
C20H21N3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[7-[4-(diethylamino)phenyl]hepta-2,4,6-trienylidene]propanedinitrile |
InChI |
InChI=1S/C20H21N3/c1-3-23(4-2)20-14-12-18(13-15-20)10-8-6-5-7-9-11-19(16-21)17-22/h5-15H,3-4H2,1-2H3 |
InChI Key |
OOXPOOBCFXLCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC=C(C#N)C#N |
Origin of Product |
United States |
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